
4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide, also known as DFPP, is a chemical compound that has been studied for its potential pharmacological properties. DFPP belongs to the class of piperazine derivatives and has been found to have various biological effects.
Mecanismo De Acción
The exact mechanism of action of 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed that 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide acts as a serotonin receptor antagonist and a dopamine receptor agonist. This mechanism of action may contribute to its potential antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to increase the level of dopamine and norepinephrine in the brain, which may contribute to its potential therapeutic effects in the treatment of neurological disorders. 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for specific receptors. However, 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for the study of 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide. One direction is to further investigate its potential therapeutic effects in the treatment of neurological disorders. Another direction is to study its potential side effects and toxicity in animal models. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide for therapeutic use.
Métodos De Síntesis
4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,3-dichlorobenzoyl chloride with 2-fluoroaniline to form 4-(2,3-dichlorophenyl)-2-fluoroaniline. This intermediate is then reacted with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide.
Aplicaciones Científicas De Investigación
4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been studied for its potential pharmacological properties, including its ability to act as an antidepressant, anxiolytic, and antipsychotic agent. 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has also been found to have potential therapeutic effects in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
Fórmula molecular |
C17H16Cl2FN3O |
|---|---|
Peso molecular |
368.2 g/mol |
Nombre IUPAC |
4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C17H16Cl2FN3O/c18-12-4-3-7-15(16(12)19)22-8-10-23(11-9-22)17(24)21-14-6-2-1-5-13(14)20/h1-7H,8-11H2,(H,21,24) |
Clave InChI |
NNYJZBLMFGBBIH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)NC3=CC=CC=C3F |
SMILES canónico |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)NC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



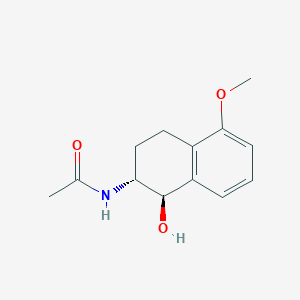
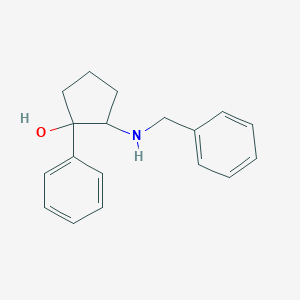
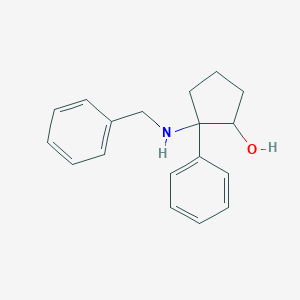
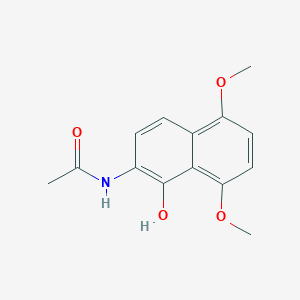
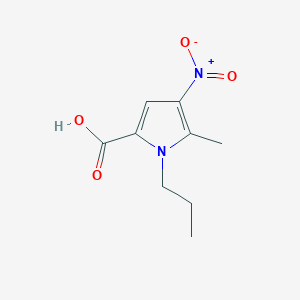
![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B281803.png)

![[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
![2-nitro-N-[6-({2-nitrobenzoyl}amino)hexyl]benzamide](/img/structure/B281816.png)
![6-[(Z)-2-(furan-2-yl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B281819.png)
![N,N-diethyl-2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]acetamide](/img/structure/B281820.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281821.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281823.png)
![2-{(3-methoxydibenzo[b,d]furan-2-yl)[(4-methylphenyl)sulfonyl]amino}-N,N-dimethylacetamide](/img/structure/B281824.png)